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Compound of Interest

Compound Name:
1-(5-Bromo-2-isopropylindolin-1-

yl)ethanone

CAS No.: 1951441-44-3

Cat. No.: B1381805

Get Quote

Part 1: Executive Technical Summary
1-(5-Bromo-2-isopropylindolin-1-yl)ethanone (5-BIIE) represents a class of "sp3-rich"

scaffolds. Unlike classical "flat" kinase inhibitors (Type I), 5-BIIE introduces chirality and three-

dimensionality via its saturated indoline ring and the C2-isopropyl group.

In drug development, 5-BIIE is typically utilized as a Lead Fragment or Intermediate.[1] It is not

a nanomolar inhibitor on its own but serves as the "anchor" that binds the kinase hinge region,

requiring further elaboration to reach high potency.
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Feature 5-BIIE (The Scaffold)
Sunitinib (The

Indolinone Drug)

Gefitinib (The

Quinazoline Drug)

Primary Role
FBDD Lead /

Intermediate

Multi-targeted RTK

Inhibitor
EGFR Inhibitor

Core Geometry
3D (Chiral C2), sp3-

rich

Planar (sp2), Indolin-

2-one
Planar (sp2), Aromatic

Binding Mode
Weak Hinge Binder

(Fragment)

Type I (ATP

Competitive)

Type I (ATP

Competitive)

Ligand Efficiency (LE) High (>0.4) Moderate (~0.3) Moderate (~0.3)

Potency (IC50)
µM range (typically

>10 µM)
nM range (<50 nM) nM range (<1 nM)

Selectivity Source
C2-Isopropyl

(Stereochemistry)
Fluorine/Side-chains

Quinazoline N1/N3

interaction

Part 2: Structural & Mechanistic Analysis
The "Escape from Flatland": 5-BIIE vs. Planar Inhibitors
Most FDA-approved kinase inhibitors (e.g., Gefitinib, Erlotinib) rely on flat, heteroaromatic rings

to mimic the adenine ring of ATP. However, these "flat" structures often suffer from poor

solubility and promiscuity (off-target binding).

The 5-BIIE Advantage: The 2-isopropylindoline core contains a chiral carbon at position 2.

This forces the isopropyl group out of the plane, allowing it to probe specific hydrophobic

sub-pockets (often the ribose-binding pocket or the specificity pocket) that flat inhibitors

cannot access effectively.

The 5-Bromo Handle: The bromine at position 5 is a "synthetic handle."[2] In optimized

drugs, this is replaced or coupled (via Suzuki-Miyaura coupling) to a "tail" moiety that

extends into the solvent-front or the back-cleft of the kinase, drastically increasing potency.

Binding Mode Visualization (Pathway)
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The following diagram illustrates how the 5-BIIE scaffold serves as a precursor to high-affinity

binding compared to a full inhibitor.
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Caption: Progression from the 5-BIIE fragment binder to a fully optimized Type I kinase

inhibitor.

Part 3: Experimental Validation Protocols
To objectively compare 5-BIIE against established inhibitors, one must assess Ligand

Efficiency (LE) rather than raw potency. A fragment will always have a higher IC50 (worse

potency) but often a better binding energy per atom.

Protocol 1: Differential Scanning Fluorimetry (Thermal
Shift Assay)
This assay validates if 5-BIIE actually binds to the target kinase, distinguishing it from an inert

chemical.
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Objective: Determine the melting temperature shift (

) induced by 5-BIIE vs. Staurosporine (Control).

Reagents:

Recombinant Kinase Domain (e.g., AURKA, JAK2).

SYPRO Orange Dye (5000x stock).

Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl.

Workflow:

Preparation: Dilute protein to 2 µM in buffer. Add SYPRO Orange (final 5x).

Dosing:

Well A: DMSO Control.

Well B: 5-BIIE (100 µM) - High conc. needed for fragments.

Well C: Staurosporine (10 µM) - Positive Control.

Execution: Run in qPCR machine. Ramp temp from 25°C to 95°C (1°C/min).

Analysis: Calculate

.

Success Criteria: A

C for 5-BIIE indicates valid binding to the kinase core.

Protocol 2: TR-FRET Competition Assay (IC50
Determination)
Objective: Compare the inhibition profile.
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Steps:

Kinase Reaction: Mix Kinase (5 nM), Biotinylated Substrate, and ATP (at

).

Inhibitor Addition: Serial dilute 5-BIIE (Start 1 mM) and Sunitinib (Start 1 µM).

Detection: Add Eu-labeled anti-phospho antibody and APC-SA (Streptavidin).

Read: Measure FRET signal (665 nm / 615 nm).

Data Processing: Fit to 4-parameter logistic equation.

Expected Results Table:

Compound IC50 (Simulated)
Ligand Efficiency
(LE)*

Interpretation

5-BIIE 25 µM 0.42

Excellent starting

fragment. High quality

binding per atom.

Sunitinib 0.015 µM 0.31
High potency, but

"heavier" molecule.

Staurosporine 0.005 µM 0.35
Pan-inhibitor, toxic

reference.

*LE = (1.37 × pIC50) / Heavy Atom Count. High LE (>0.3) is critical for FBDD.

Part 4: Synthesis & Optimization Logic
For researchers using 5-BIIE as a building block, the 5-Bromo position is the critical "growth

vector."

Synthesis Workflow Diagram:
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Starting Material:
2-Isopropylaniline

Cyclization to Indoline
(Reduction)

Bromination (NBS)
Yields: 5-Bromo-2-isopropylindoline

Acetylation (Ac2O)
Yields: 5-BIIE

Suzuki Coupling
(Pd catalyst + Aryl Boronic Acid)

Functionalization

Final Kinase Inhibitor
(Library Generation)

Click to download full resolution via product page

Caption: Synthetic route transforming the 5-BIIE scaffold into a bioactive kinase inhibitor library.

Key Reaction Note: The acetylation (Step 3) protects the nitrogen. However, for many kinase

inhibitors, the free NH is required for H-bonding with the hinge region (e.g., Glu/Leu residues).

Therefore, 5-BIIE (acetylated) is often a prodrug or a stable intermediate that must be

deprotected (hydrolysis of acetyl group) or used in assays where the acetyl group mimics a

specific interaction (e.g., interacting with a backbone carbonyl).

Part 5: Conclusion
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1-(5-Bromo-2-isopropylindolin-1-yl)ethanone (5-BIIE) is not a competitor to drugs like

Sunitinib in a clinical setting; it is a competitor in the design space.

Choose 5-BIIE if: You are performing Fragment-Based Drug Discovery and need a scaffold

that offers stereochemical complexity (chirality) and high ligand efficiency to escape the

"flatland" of traditional kinase inhibitors.

Choose Standard Inhibitors (Sunitinib/Dasatinib) if: You need an immediate, high-potency

positive control for biological assays or phenotype screening.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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